molecular formula C21H22N4O2 B12247722 2-[1-(4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12247722
M. Wt: 362.4 g/mol
InChI Key: DLRXNANXFHFFHS-UHFFFAOYSA-N
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Description

2-[1-(4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzoxazole, piperidine, and naphthyridine moieties, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl chloride with piperidin-4-yl-1,8-naphthyridine in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile: Shares structural similarities but contains selenium instead of oxygen.

    4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile: Contains a pyrrole ring instead of a naphthyridine ring.

Uniqueness

2-[1-(4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of benzoxazole, piperidine, and naphthyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone

InChI

InChI=1S/C21H22N4O2/c26-21(19-16-5-1-2-6-18(16)24-27-19)25-12-9-14(10-13-25)17-8-7-15-4-3-11-22-20(15)23-17/h3-4,7-8,11,14H,1-2,5-6,9-10,12-13H2

InChI Key

DLRXNANXFHFFHS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NOC(=C2C1)C(=O)N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4

Origin of Product

United States

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